3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol

Acidity Hydrogen-bond donation Fluorous solvent

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (synonym: 1,1-Dimethyl-2,2,3,4,4,4-hexafluorobutanol) is a fluorinated tertiary alcohol bearing six fluorine atoms on a C5 backbone. It is classified as a fluorinated aliphatic alcohol.

Molecular Formula C6H8F6O
Molecular Weight 210.12 g/mol
CAS No. 58380-92-0
Cat. No. B1601404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol
CAS58380-92-0
Molecular FormulaC6H8F6O
Molecular Weight210.12 g/mol
Structural Identifiers
SMILESCC(C)(C(C(C(F)(F)F)F)(F)F)O
InChIInChI=1S/C6H8F6O/c1-4(2,13)5(8,9)3(7)6(10,11)12/h3,13H,1-2H3
InChIKeyAHOBFJZDSQJNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (CAS 58380-92-0): Procurement-Relevant Physicochemical Baseline


3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol (synonym: 1,1-Dimethyl-2,2,3,4,4,4-hexafluorobutanol) is a fluorinated tertiary alcohol bearing six fluorine atoms on a C5 backbone. It is classified as a fluorinated aliphatic alcohol . The tertiary alcohol motif precludes oxidation to a ketone or aldehyde, a degradation pathway available to primary and secondary fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The compound exhibits a predicted pKa of 13.23 ± 0.29 , an experimentally reported boiling point of 125–127 °C and density of 1.327 g/cm³ , and a calculated LogP of 2.29 , positioning it as a moderately acidic, hydrophobic fluorous synthon with distinct phase-behavior and stability characteristics relative to non-fluorinated and shorter-chain fluorinated alcohol analogs.

Why 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol Cannot Be Replaced by Common Fluorinated Alcohols


Generic substitution among fluorinated alcohols risks compromising key performance parameters because acidity, lipophilicity, hydrogen-bond donor strength, and oxidative stability vary non-linearly with fluorine count, chain length, and alcohol substitution pattern. For instance, TFE (pKa ~12.4) and HFIP (pKa ~9.3) are substantially more acidic than the target compound (pKa ~13.2) [1], while perfluoro-tert-butanol (pKa ~5.4) is orders of magnitude more acidic still. The tertiary structure of 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol confers resistance to oxidation that primary (TFE) and secondary (HFIP) alcohols lack [2]. Its LogP of ~2.29 exceeds that of TFE (~0.31), HFIP (~1.5), and 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (~1.86) , and its boiling point of ~127 °C is approximately 50–70 °C higher than these common fluorous solvents, enabling applications at elevated temperatures where lower-boiling alternatives are unsuitable. These divergent physicochemical properties preclude direct drop-in replacement without quantitative validation of the specific performance metric of interest.

Quantitative Differentiation Evidence for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol Against Key Comparators


pKa Comparison: Moderate Acidity Relative to TFE and HFIP

The predicted aqueous pKa of 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol is 13.23 ± 0.29 . This value is approximately 0.8–1.2 log units higher (less acidic) than 2,2,2-trifluoroethanol (TFE, experimentally determined pKa = 12.4–12.46 ) and approximately 3.8–4.0 log units higher than 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, pKa = 9.3–9.75 ). Conversely, it is approximately 2.1 log units lower (more acidic) than the non-fluorinated structural analog 2-methylpentan-2-ol (predicted pKa = 15.38 ).

Acidity Hydrogen-bond donation Fluorous solvent

Lipophilicity (LogP): Enhanced Hydrophobic/Fluorous Partitioning Relative to Shorter-Chain Fluorinated Alcohols

The calculated LogP of 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol is 2.29 . This is substantially higher than the LogP of 2,2,2-trifluoroethanol (0.31 ), 1,1,1,3,3,3-hexafluoro-2-propanol (1.47 ), and 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (1.86 ). The target compound's LogP approaches that of perfluoro-tert-butanol (2.40 ) but with a higher boiling point and tertiary alcohol structure.

Lipophilicity Fluorous biphasic Extraction

Boiling Point: Elevated Thermal Operating Window Versus HFIP, TFE, and Perfluoro-tert-butanol

The reported boiling point of 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol is 125–127 °C (at 760 mmHg) . This is approximately 51–53 °C higher than 2,2,2-trifluoroethanol (bp ~74 °C ), 66–68 °C higher than 1,1,1,3,3,3-hexafluoro-2-propanol (bp ~59 °C ), and 80–82 °C higher than perfluoro-tert-butanol (bp ~45 °C ). The boiling point is only marginally higher than the non-fluorinated analog 2-methylpentan-2-ol (bp ~121 °C ), indicating that fluorination does not substantially increase volatility in this scaffold.

Thermal stability Solvent volatility Process chemistry

Density: Intermediate Value Facilitating Phase Separation in Aqueous/Fluorous Biphasic Systems

The density of 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol is reported as 1.327 g/cm³ . This value is intermediate between 2,2,2-trifluoroethanol (density ~1.39 g/cm³ ) and the non-fluorinated analog 2-methylpentan-2-ol (density ~0.835 g/cm³ ), while being substantially lower than 1,1,1,3,3,3-hexafluoro-2-propanol (density ~1.596 g/cm³ ) and perfluoro-tert-butanol (density ~1.693 g/cm³ ). The density is close to that of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (1.484 g/cm³ [1]) but with a higher boiling point.

Phase separation Fluorous biphasic catalysis Process engineering

Tertiary Alcohol Structure: Inherent Oxidative Stability Versus Primary and Secondary Fluorinated Alcohols

3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol is a tertiary alcohol (the hydroxyl-bearing carbon is fully substituted with no α-hydrogens) . In contrast, TFE (CF₃CH₂OH) and HFIP ((CF₃)₂CHOH) are primary and secondary alcohols, respectively, each bearing oxidizable C–H bonds adjacent to the hydroxyl group [1]. Under standard oxidizing conditions (e.g., KMnO₄, CrO₃, or aerobic oxidation), primary alcohols oxidize to aldehydes/carboxylic acids and secondary alcohols to ketones, whereas tertiary alcohols are inert to such oxidation pathways .

Oxidative stability Degradation resistance Long-term storage

Procurement-Guiding Application Scenarios for 3,3,4,5,5,5-Hexafluoro-2-methylpentan-2-ol


Fluorous Biphasic Catalysis at Elevated Temperatures

The combination of elevated boiling point (~127 °C vs. ~59 °C for HFIP) and high LogP (~2.29 vs. ~1.47 for HFIP) makes this compound suitable as a fluorous phase solvent for catalytic reactions requiring temperatures above 80 °C, where HFIP and TFE would volatilize or require pressurized equipment . Its tertiary alcohol structure prevents oxidative degradation under aerobic catalytic conditions that would compromise primary/secondary fluorous solvents .

Fluoropolymer Monomer or Chain Modifier Requiring Thermal Stability

The compound has been cited as a monomer or modifier in fluoropolymer production . Its higher boiling point and tertiary alcohol stability provide a wider thermal processing window compared to perfluoro-tert-butanol (bp 45 °C), enabling melt-phase or high-temperature solution polymerization without premature volatilization of the modifier .

Hydrophobic/Oleophobic Surface Modification Agent

With a LogP of 2.29 and a density of 1.327 g/cm³, the compound imparts significant hydrophobicity and oleophobicity when grafted onto surfaces . Relative to shorter-chain fluorous alcohols (TFE, HFIP), its longer perfluoroalkyl segment provides enhanced water contact angle and reduced surface energy upon covalent attachment, while its tertiary alcohol group ensures stability against oxidation during curing or thermal annealing steps .

Model Compound for Environmental Persistence Studies of PFAS

As a member of the PFAS chemical class , 3,3,4,5,5,5-hexafluoro-2-methylpentan-2-ol can serve as a model substrate for studying the degradation and environmental persistence of fluorinated alcohols. Its tertiary alcohol structure, moderate acidity, and defined hexafluoroalkyl chain provide a well-characterized probe for comparing biodegradation rates against primary (TFE) and secondary (HFIP) fluorinated alcohols under standardized OECD test conditions .

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